molecular formula C19H17NO3 B11394671 N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11394671
M. Wt: 307.3 g/mol
InChI Key: WOYIKVYVSAFVAP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromene derivatives .

Scientific Research Applications

N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms or tumor growth .

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-(ethylmethylamino)acetamide: Known for its local anesthetic properties.

    2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide: Used as a reference standard in neurology research.

    N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Studied for its interaction with the endocannabinoid system.

Uniqueness

N-(2,6-dimethylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-11-7-8-14-15(21)10-17(23-16(14)9-11)19(22)20-18-12(2)5-4-6-13(18)3/h4-10H,1-3H3,(H,20,22)

InChI Key

WOYIKVYVSAFVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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